(2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide
Descripción
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWVYFCVQYHQFA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an appropriate pyrazolo[1,5-a]imidazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide is investigated for its therapeutic potential. It could be used in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Structural Motifs and Substituent Effects
Key Comparisons :
Analysis :
- In contrast, the fused pyrazolo-diazocin system in introduces steric bulk and conformational rigidity, which may limit bioavailability compared to the target’s simpler structure.
- Substituents: Fluorine and hydroxyl groups in 13–14 increase polarity and electron-withdrawing effects, which could enhance metabolic stability.
Key Comparisons :
Analysis :
- Compounds 13–15 are synthesized via cyclocondensation, a method applicable to the target compound if similar diketone precursors are used. Their purification via recrystallization or chromatography aligns with standard practices for heterocycles.
- The compound in involves intricate multi-step synthesis, suggesting that the target compound’s synthesis may be comparatively straightforward if fewer fused rings are involved.
Analytical Techniques and Structural Validation
Key Comparisons :
| Compound | NMR Analysis | Crystallography Software |
|---|---|---|
| Target Compound | Presumed 1H/13C NMR | Likely SHELX |
| 13–15 | 1H, 13C, 15N, 19F NMR | Not specified |
| Compound in | Not detailed | SHELX (inferred from prevalence) |
Analysis :
- The comprehensive NMR data (including 15N and 19F) for 13–15 highlight the importance of multi-nuclear spectroscopy for fluorine-containing analogs. The target compound would require similar 1H/13C NMR for enamide and heterocycle validation.
- SHELX is widely used for crystallographic refinement (e.g., in ), suggesting its applicability for the target compound’s structural determination.
Implications of Structural Differences
- The target’s furan may offer complementary π-π interactions.
- Solubility and Bioavailability : The ethyl linker in the target compound could improve solubility compared to phenyl groups in 13–15 . However, the pyrazoloimidazole’s hydrogen-bonding capacity might reduce membrane permeability.
Actividad Biológica
The compound (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Furan Ring : A five-membered aromatic ring contributing to its biological properties.
- Pyrazolo[1,5-a]imidazole Moiety : This heterocyclic structure is known for its diverse pharmacological activities.
- Prop-2-enamide Functional Group : This contributes to the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that similar compounds with pyrazolo and furan moieties exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study Example :
In a study involving pyrazolo derivatives, compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent anticancer effects. The most effective compound inhibited tumor growth in an MCF-7 breast cancer model through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell migration
- Suppression of cell cycle progression leading to DNA fragmentation .
Antiviral Activity
Compounds similar to (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide have been investigated for their antiviral properties. Pyrazolo derivatives have shown efficacy against hepatitis C virus (HCV) replication by targeting viral enzymes and inhibiting their function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It may modulate signaling pathways critical for cancer cell survival and proliferation.
- DNA Interaction : Potential binding to DNA or RNA may disrupt replication processes in both cancerous cells and viruses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide is crucial for evaluating its therapeutic potential. Preliminary data suggests:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion.
Toxicological assessments are necessary to evaluate safety profiles, particularly long-term exposure effects.
Data Table of Biological Activities
| Activity Type | Compound Class | IC50 Range (µM) | Model Used |
|---|---|---|---|
| Anticancer | Pyrazolo derivatives | 0.3 - 24 | MCF-7 Cell Line |
| Antiviral | Pyrazolo derivatives | Not specified | HCV Replication |
| Enzyme Inhibition | Various | Not specified | Enzyme Assays |
Q & A
Q. Q1: What synthetic strategies are recommended for preparing (2E)-3-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)prop-2-enamide, and how can purity be optimized?
A:
- Coupling Reactions : Use acylation or amidation between the furan-propenoic acid derivative and the pyrazoloimidazole-ethylamine moiety. For example, activate the carboxylic acid group using EDCI/HOBt or DCC, followed by reaction with the amine under inert conditions (N₂/Ar) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or dioxane to achieve >95% purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water 70:30) and elemental analysis (CHNS; ±0.3% tolerance) .
Advanced Structural Elucidation
Q. Q2: How can contradictory crystallographic data for this compound be resolved, particularly regarding bond angles in the pyrazoloimidazole moiety?
A:
- Refinement Tools : Use SHELXL for high-resolution refinement. Apply TWIN and BASF commands to address twinning or disordered regions. Compare residual indices (R1 < 5% for I > 2σ(I)) .
- Validation : Cross-check with quantum mechanical calculations (DFT at B3LYP/6-31++G(d,p)) to identify outliers in bond angles. Discrepancies >2° may indicate experimental artifacts .
- Data Sources : Prioritize low-temperature (<100 K) single-crystal XRD data to minimize thermal motion errors .
Computational Modeling
Q. Q3: What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?
A:
- DFT Simulations : Optimize geometry at B3LYP/6-31++G(d,p). Calculate hyperpolarizability (β) and dipole moment (µ) using polarizable continuum models (PCM) for solvent effects .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess charge transfer efficiency. A gap <4 eV suggests strong NLO activity .
- Validation : Compare computed NMR shifts (¹³C/¹H) with experimental data; deviations >1 ppm may indicate conformational flexibility .
Bioactivity Profiling
Q. Q4: How can the biological activity of this compound be evaluated in vitro and in vivo, focusing on kinase or receptor targets?
A:
- In Vitro Assays : Screen against A2A adenosine receptors (radioligand binding assays with [³H]ZM241385) or kinases (ADP-Glo™ kinase assay). IC₅₀ values <1 µM warrant further study .
- In Vivo Models : Use xenograft models (e.g., MC38 colon cancer in mice) at 60–90 mg/kg (bid, oral/IP). Monitor tumor volume inhibition rates (>40% indicates efficacy) .
- Metabolic Stability : Assess hepatic microsomal clearance (human/mouse) with LC-MS/MS. Half-life >2 hours suggests favorable pharmacokinetics .
Data Contradiction Analysis
Q. Q5: How should researchers address discrepancies between spectroscopic data (e.g., NMR shifts) and computational predictions?
A:
- Root Causes :
- Mitigation : Compare experimental data with multiple computational methods (e.g., MP2 vs. DFT) and validate via 2D NMR (COSY, HSQC) .
Advanced Synthetic Optimization
Q. Q6: What strategies improve yield in the final coupling step of this compound?
A:
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for furan-propenamide intermediates. Optimize with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .
- Workup : Extract with dichloromethane (3×50 mL) and dry over MgSO₄ to minimize hydrolysis of the enamide group .
Crystallography and Conformational Analysis
Q. Q7: How can the E-configuration of the propenamide group be confirmed experimentally?
A:
- X-ray Diffraction : Resolve the C=C bond length (~1.33 Å for E-configuration) and torsion angles (C2-C3-N-C: ~180°) .
- NOESY NMR : Absence of cross-peaks between the furan and pyrazoloimidazole protons confirms trans geometry .
- IR Spectroscopy : Validate via C=O stretch (~1680 cm⁻¹) and absence of N-H bending (~1550 cm⁻¹) .
Stability and Degradation
Q. Q8: What are the primary degradation pathways of this compound under physiological conditions?
A:
- Hydrolysis : The enamide bond is susceptible to acidic/alkaline hydrolysis. Monitor via LC-MS at pH 7.4 (PBS buffer, 37°C). Half-life <24 hours suggests need for prodrug strategies .
- Oxidation : Furan rings may oxidize to diketones. Use antioxidants (e.g., BHT) in formulations or modify with electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
